molecular formula C27H23NO4 B298997 methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B298997
M. Wt: 425.5 g/mol
InChI Key: HGAINDXZJVTMOM-JJIBRWJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate, commonly known as MBOC, is a synthetic organic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MBOC belongs to the class of pyrrole derivatives and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of MBOC is not fully understood, but it has been proposed that MBOC exerts its effects by modulating various signaling pathways in the body. For example, MBOC has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are known to play a key role in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
MBOC has been found to exhibit various biochemical and physiological effects in vitro and in vivo. For example, MBOC has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MBOC has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, MBOC has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of MBOC is its relatively simple synthesis, which makes it a readily available compound for laboratory experiments. In addition, MBOC has been found to exhibit potent activity against various enzymes and signaling pathways, making it a promising candidate for the development of new drugs. However, one of the limitations of MBOC is its relatively poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on MBOC. One potential direction is the development of MBOC analogs that exhibit improved solubility and pharmacokinetic properties. Another potential direction is the investigation of the mechanism of action of MBOC, which could lead to the identification of new targets for drug development. Finally, further studies are needed to evaluate the safety and efficacy of MBOC in preclinical and clinical settings.

Synthesis Methods

The synthesis of MBOC involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid, followed by the addition of methyl iodide to form the final product. The synthesis of MBOC has been reported to be relatively straightforward and can be achieved using standard laboratory equipment.

Scientific Research Applications

MBOC has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have reported that MBOC exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. In addition, MBOC has also been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathogenesis of Alzheimer's disease.

properties

Product Name

methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

methyl (5E)-2-methyl-4-oxo-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C27H23NO4/c1-19-25(27(30)31-2)26(29)24(28(19)22-11-7-4-8-12-22)17-20-13-15-23(16-14-20)32-18-21-9-5-3-6-10-21/h3-17H,18H2,1-2H3/b24-17+

InChI Key

HGAINDXZJVTMOM-JJIBRWJFSA-N

Isomeric SMILES

CC1=C(C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N1C4=CC=CC=C4)C(=O)OC

SMILES

CC1=C(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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